molecular formula C17H20FN3OS B2888370 (2-fluorophenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1428349-76-1

(2-fluorophenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2888370
CAS No.: 1428349-76-1
M. Wt: 333.43
InChI Key: LWMRJRJKENANTN-UHFFFAOYSA-N
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Description

(2-fluorophenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a complex organic molecule. Its structure incorporates a fluorinated phenyl ring, an imidazolyl thioether, and a piperidinyl methanone moiety, suggesting potential biological activity and industrial significance.

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of (2-fluorophenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone typically starts with commercially available starting materials. The process might involve:

  • Formation of Imidazolyl Thioether: : Reacting 1-methyl-1H-imidazole with a suitable thiolating agent.

  • Substitution Reaction: : Introducing the fluorophenyl group via nucleophilic aromatic substitution.

  • Piperidinyl Methanone Formation: : Synthesizing the piperidine derivative and attaching it via a carbonyl linkage, often under basic conditions to facilitate nucleophilic attack.

Industrial Production Methods For large-scale production, optimizing reaction conditions, catalysts, and solvent choices is crucial. Continuous flow chemistry or batch processes can be adapted to ensure scalability and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The imidazole and piperidine rings can undergo oxidation reactions, often using oxidizing agents like potassium permanganate.

  • Reduction: : The carbonyl group is reducible under conditions such as catalytic hydrogenation.

  • Substitution: : The fluorophenyl group is prone to various substitution reactions, both electrophilic and nucleophilic.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, hydrogen gas with palladium catalyst.

  • Bases/Acids: : Sodium hydroxide, hydrochloric acid for pH control and catalysis.

Major Products Oxidation or reduction typically alters the imidazole or piperidine components, creating derivatives with different pharmacological properties.

Scientific Research Applications

(2-fluorophenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone finds diverse applications:

  • Chemistry: : As an intermediate for more complex compounds.

  • Biology: : Studied for its potential binding to biomolecules, possibly influencing enzyme activity.

  • Medicine: : Investigated for its potential therapeutic effects due to its multi-functional groups, particularly in neuropharmacology.

  • Industry: : As a starting material in the synthesis of agrochemicals or pharmaceuticals.

Comparison with Similar Compounds

Compared to other fluorophenyl derivatives or imidazole-containing compounds, (2-fluorophenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone stands out due to its unique multi-ring structure and diverse reactivity:

  • Similar Compounds: : Other fluorophenyl-based molecules, imidazole derivatives, and piperidine-based compounds.

  • Uniqueness: : The combination of functional groups provides a scaffold for potential biological activity and chemical reactivity not seen in simpler analogs.

Properties

IUPAC Name

(2-fluorophenyl)-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3OS/c1-20-11-8-19-17(20)23-12-13-6-9-21(10-7-13)16(22)14-4-2-3-5-15(14)18/h2-5,8,11,13H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMRJRJKENANTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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